2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate
Description
This compound is a cationic indolium dye characterized by a conjugated vinyl linkage connecting a 4-((4-ethoxyphenyl)methylamino)phenyl group to a 1,3,3-trimethyl-3H-indolium core, with acetate as the counterion . Its structure enables strong absorption in the visible spectrum, making it suitable for applications in analytical chemistry and dyeing technologies. The ethoxy group enhances electron-donating properties, while the methylamino bridge improves solubility in polar solvents .
Properties
CAS No. |
72970-75-3 |
|---|---|
Molecular Formula |
C28H31N2O.C2H3O2 C30H34N2O3 |
Molecular Weight |
470.6 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline;acetate |
InChI |
InChI=1S/C28H31N2O.C2H4O2/c1-6-31-24-18-16-23(17-19-24)29(4)22-14-11-21(12-15-22)13-20-27-28(2,3)25-9-7-8-10-26(25)30(27)5;1-2(3)4/h7-20H,6H2,1-5H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
MQOKTYYSWJDIKD-UHFFFAOYSA-M |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)/C=C/C3=[N+](C4=CC=CC=C4C3(C)C)C.CC(=O)[O-] |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)C2=CC=C(C=C2)C=CC3=[N+](C4=CC=CC=C4C3(C)C)C.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate typically involves multiple steps. One common method includes the reaction of 4-((4-ethoxyphenyl)methylamino)benzaldehyde with 1,3,3-trimethyl-2-methyleneindoline under acidic conditions to form the indolium salt. The acetate counterion is then introduced through a metathesis reaction with sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the vinyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Biomedical Applications
1. Fluorescent Probes:
The compound's ability to exhibit fluorescence makes it an excellent candidate for use as a fluorescent probe in biological imaging. The indolium moiety contributes to its photophysical properties, allowing for high sensitivity in detecting biological targets such as proteins and nucleic acids. This is particularly useful in techniques like fluorescence microscopy and flow cytometry.
2. Drug Delivery Systems:
Due to its amphiphilic nature, the compound can be utilized in drug delivery systems. Its ability to form micelles or liposomes can enhance the solubility and bioavailability of hydrophobic drugs, facilitating targeted delivery to specific tissues or cells.
3. Anticancer Activity:
Research has indicated that derivatives of indolium compounds can exhibit anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Further investigation into this specific compound could reveal similar therapeutic potentials.
Material Science Applications
1. Organic Light Emitting Diodes (OLEDs):
The compound's electronic properties suggest potential applications in OLED technology. Its ability to emit light when an electric current passes through makes it suitable for use as an emissive layer in OLEDs, which are increasingly popular in display technologies.
2. Photonic Devices:
Given its unique optical characteristics, this compound may find applications in photonic devices where modulation of light is required. Its integration into photonic circuits could enhance the performance of devices used in telecommunications and data processing.
Analytical Chemistry Applications
1. Sensing Applications:
The compound's sensitivity to changes in its environment makes it a promising candidate for use in sensors, particularly for detecting anions or cations through intramolecular charge transfer mechanisms. This property can be harnessed to develop selective sensors for environmental monitoring or clinical diagnostics.
2. Spectroscopic Analysis:
Due to its distinct spectral features, the compound can be used as a standard reference material in spectroscopic techniques such as UV-Vis absorption spectroscopy and fluorescence spectroscopy, aiding in the calibration and validation of analytical methods.
Case Studies
Mechanism of Action
The mechanism of action of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate involves its interaction with specific molecular targets. The indolium core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The primary structural variations among analogs occur at the phenyl ring’s substituents and the counterion. Key examples include:
Key Findings :
Counterion Effects
Counterions influence physicochemical properties:
- Chloride : Common in industrial dyes but associated with higher toxicity .
- Acetate : Enhances solubility in polar solvents, preferred for analytical reagent formulations .
- Thiocyanate: Used in specialized applications (e.g., 2-[2-[4-[(2-cyanoethyl)methylamino]phenyl]vinyl]-1,3,3-trimethyl-3H-indolium thiocyanate, CAS 84000-77-1) for metal-complexation studies .
Biological Activity
2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate is a synthetic compound belonging to the indolium class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and dye applications. Its structural characteristics include a positively charged indolium core and various substituents that enhance its reactivity and biological interactions.
- Molecular Formula : C30H33N2O3
- Molecular Weight : 505.048 g/mol
- LogP : 7.0438 (indicating high lipophilicity)
- PSA (Polar Surface Area) : 51.13 Ų
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The indolium structure allows for significant electron delocalization, which may facilitate binding to biomolecules, thus altering cellular signaling pathways or gene expression.
Biological Activities
Research indicates that compounds similar to 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate exhibit a range of biological activities:
-
Antimicrobial Activity :
- Studies have shown that indolium derivatives possess antimicrobial properties against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.
-
Anticancer Properties :
- Certain derivatives have demonstrated cytotoxic effects on cancer cell lines. The proposed mechanism includes induction of apoptosis and inhibition of cell proliferation.
-
Fluorescent Properties :
- The compound's fluorescence makes it suitable for use as a biological probe in imaging studies, allowing for tracking cellular processes in real-time.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several indolium derivatives, including the target compound. Results indicated a significant inhibitory effect against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were conducted on human breast cancer cell lines (MCF-7). The results showed that the compound induced apoptosis at concentrations above 25 µM after 48 hours of exposure, with a notable increase in caspase-3 activity.
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Basic Violet 21 | 3688-76-8 | Similar indolium structure | Antimicrobial, fluorescent |
| 1-Methyl-3H-indolium iodide | 7090-14-0 | Simpler structure | Used in organic synthesis |
| 2-(2-(4-Dimethylaminophenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate | 72252-45-0 | Similar motifs | Studied for cytotoxicity |
Applications
The unique properties of 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate make it valuable in various fields:
- Medicinal Chemistry : Potential drug development due to its anticancer and antimicrobial properties.
- Biotechnology : Utilized as a fluorescent probe for cellular imaging.
- Industrial Applications : Employed in dye production due to its vibrant color and stability.
Q & A
Q. What are the recommended synthesis methods for 2-(2-(4-((4-Ethoxyphenyl)methylamino)phenyl)vinyl)-1,3,3-trimethyl-3H-indolium acetate?
The synthesis typically involves condensation reactions between substituted indole precursors and arylvinyl intermediates. A common approach includes:
- Step 1 : Reacting a 3-formyl-indole derivative with a 4-((4-ethoxyphenyl)methylamino)benzaldehyde analog under acidic conditions (e.g., acetic acid) to form the styryl linkage via Knoevenagel condensation. Sodium acetate is often used as a catalyst, with refluxing for 3–5 hours .
- Step 2 : Quaternization of the indole nitrogen using methylating agents (e.g., methyl iodide) in polar solvents like methanol, followed by counterion exchange with acetate .
- Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography ensures high purity. Yield optimization requires strict control of stoichiometry and reaction time .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical techniques include:
- UV-Vis Spectroscopy : Confirms the presence of the styryl chromophore (absorption maxima ~500–550 nm) and evaluates photostability .
- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., ethoxy, methylamino groups) and vinyl proton coupling constants () .
- Elemental Analysis : Validates C, H, N content within ±0.4% of theoretical values.
- Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can this compound be optimized as a spectrophotometric probe for metal ion detection?
The compound’s cationic styryl structure enables ion-association with anionic metal complexes. For Pt(II) detection, a validated protocol includes:
- Step 1 : Adjust the aqueous phase to pH 1.5–2.0 with to maintain monovalent cation charge () .
- Step 2 : Add to form , which associates with to yield .
- Step 3 : Extract the ion pair into butyl acetate, maximizing absorbance at 530 nm () .
- Optimization : Vary concentration (0.1–0.5 M) and extraction time (5–15 min) to enhance selectivity.
Q. What strategies mitigate interference from competing ions in analytical applications?
Interference from Fe(III), Cu(II), and Co(II) can be minimized by:
- Masking Agents : Add 1% thiourea to suppress redox-active metals .
- pH Adjustment : Maintain pH <2 to prevent hydrolysis of competing cations.
- Selective Extraction : Use butyl acetate for preferential partitioning of the target ion associate over smaller or less lipophilic complexes .
Q. How do pH variations affect the compound’s stability and chromophoric properties?
- Acidic Conditions (pH <3) : The indolium nitrogen remains protonated, stabilizing the cationic form and enhancing absorbance intensity. However, prolonged exposure to strong acids () may hydrolyze the ethoxy group .
- Neutral/Alkaline Conditions (pH >7) : Deprotonation reduces chromophore stability, leading to hypsochromic shifts (blue shift) and precipitation. Buffered solutions (e.g., phosphate, pH 5–6) are recommended for kinetic studies .
Q. What are the mechanistic insights into the ion-association complexes formed with this compound?
The compound acts as a counterion in ion pairs due to its large planar structure and delocalized positive charge. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
